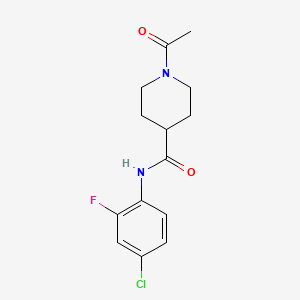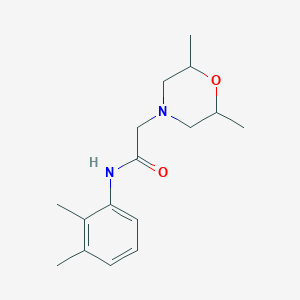![molecular formula C15H18F3NO4 B5300963 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a highly potent compound that has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in the regulation of mood, cognition, and perception. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been used to investigate the role of the 5-HT2 receptor in various physiological and pathological conditions, such as anxiety, depression, and schizophrenia.
Wirkmechanismus
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine acts as a partial agonist of the serotonin 5-HT2 receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways results in the release of various neurotransmitters and neuromodulators, such as dopamine, norepinephrine, and acetylcholine. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine also inhibits the reuptake of serotonin, which leads to an increase in the extracellular concentration of serotonin.
Biochemical and Physiological Effects:
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been found to have several biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered perception. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has also been found to have anxiogenic effects, which means that it induces anxiety-like behavior in animal models. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been shown to increase the release of corticosterone, a stress hormone, which may contribute to its anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several advantages as a research tool. It is highly potent and selective for the serotonin 5-HT2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several limitations as well. It has been found to have a short half-life, which makes it difficult to study its long-term effects. 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
Zukünftige Richtungen
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several potential future directions for research. One area of research is to study the effects of 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine on other serotonin receptors, such as the 5-HT1 receptor. Another area of research is to study the long-term effects of 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine on the central nervous system. Additionally, 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine can be used as a starting point for the development of new compounds with improved pharmacological properties.
Synthesemethoden
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with trifluoroacetic anhydride, followed by the addition of morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization. The purity of the synthesized 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is verified by analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-21-11-5-3-4-10(14(11)22-2)8-13(20)19-6-7-23-12(9-19)15(16,17)18/h3-5,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQLLBUKYQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)



![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
